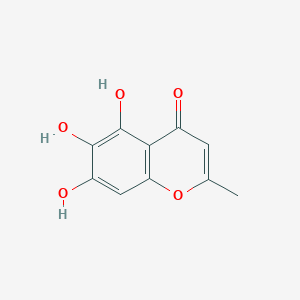
2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the quinazoline family, which is known for its diverse pharmacological properties, including antiviral, anticancer, and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and a carbonyl compound, the reaction proceeds through intermediate stages involving condensation and cyclization .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Techniques such as mechanochemical synthesis, which involves grinding reactants together without solvents, have been explored. This method not only reduces the use of hazardous solvents but also enhances reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which have been studied for their enhanced biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis in cells. This inhibition disrupts the replication of viral and cancer cells, leading to their death . Additionally, the compound’s structure allows it to interact with various receptors and enzymes, modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A structurally similar compound used in cancer treatment.
Methotrexate: Another antifolate drug with a similar mechanism of action but different chemical structure.
Uniqueness
2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxamide stands out due to its unique combination of biological activities, including antiviral, anticancer, and antibacterial properties. Its ability to undergo various chemical reactions also makes it a versatile compound for synthesizing new derivatives with enhanced activities .
Properties
CAS No. |
5444-99-5 |
|---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carboxamide |
InChI |
InChI=1S/C9H12N4O2/c10-7(14)4-1-2-6-5(3-4)8(15)13-9(11)12-6/h4H,1-3H2,(H2,10,14)(H3,11,12,13,15) |
InChI Key |
OKOYNRQNJDSYAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(=O)N)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


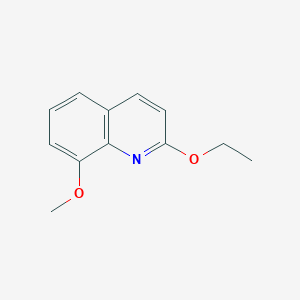
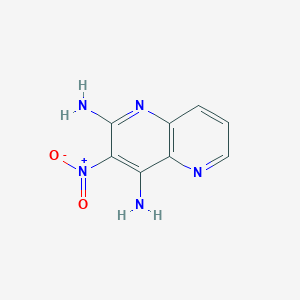


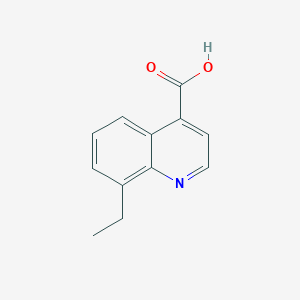



![1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)
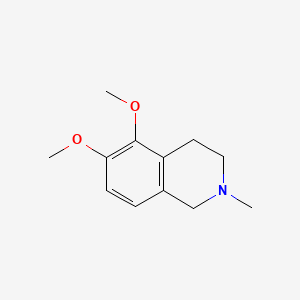
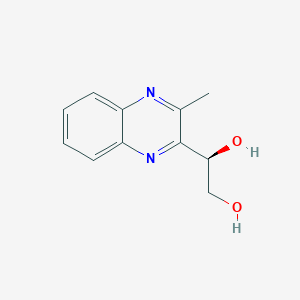
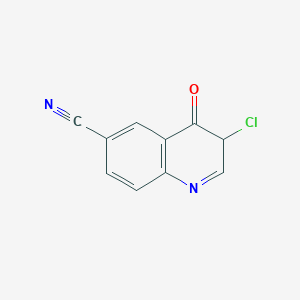
![7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine](/img/structure/B11895441.png)
